molecular formula C22H15NO3 B12930116 4-Acetylphenyl acridine-9-carboxylate CAS No. 63462-91-9

4-Acetylphenyl acridine-9-carboxylate

Cat. No.: B12930116
CAS No.: 63462-91-9
M. Wt: 341.4 g/mol
InChI Key: HYLDMKDBHHBQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetylphenyl acridine-9-carboxylate is a complex organic compound characterized by its unique structure, which includes an acridine core substituted with an acetylphenyl group at the 4-position and a carboxylate group at the 9-position. This compound is part of the acridine family, known for their diverse applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylphenyl acridine-9-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylamine with acridine-9-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenyl acridine-9-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Acetylphenyl acridine-9-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetylphenyl acridine-9-carboxylate involves its interaction with biological macromolecules such as DNA. The compound intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting enzymes like topoisomerase. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetylphenyl acridine-9-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetylphenyl group enhances its ability to intercalate into DNA, making it a potent candidate for anticancer research .

Properties

CAS No.

63462-91-9

Molecular Formula

C22H15NO3

Molecular Weight

341.4 g/mol

IUPAC Name

(4-acetylphenyl) acridine-9-carboxylate

InChI

InChI=1S/C22H15NO3/c1-14(24)15-10-12-16(13-11-15)26-22(25)21-17-6-2-4-8-19(17)23-20-9-5-3-7-18(20)21/h2-13H,1H3

InChI Key

HYLDMKDBHHBQLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.